((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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Overview
Description
2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a sulfonyl hydrazone moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Hydrazone Moiety: The sulfonyl hydrazone group is introduced by reacting the indole derivative with a sulfonyl hydrazine compound. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced hydrazone derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives and sulfonyl hydrazones.
Mechanism of Action
The mechanism of action of 2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share a similar indole core and sulfonyl hydrazone moiety but differ in the substituents attached to the indole ring.
N-Phenylacetyl Indole Derivatives: These compounds have a similar acetic acid group attached to the indole core but may have different substituents on the phenyl ring.
Uniqueness
2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cyclooxygenase enzymes and exhibit antimicrobial properties makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(3E)-3-[methyl-(4-methylphenyl)sulfonylhydrazinylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C18H17N3O5S/c1-12-7-9-13(10-8-12)27(25,26)20(2)19-17-14-5-3-4-6-15(14)21(18(17)24)11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b19-17+ |
InChI Key |
KQGSZHXLYSHZON-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=C2C3=CC=CC=C3N(C2=O)CC(=O)O |
Origin of Product |
United States |
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